4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine
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Overview
Description
4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound characterized by the presence of bromine, sulfonyl, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: The bromine atom can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds .
Scientific Research Applications
4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar in structure but lacks the morpholine ring.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a bromine atom
Uniqueness
4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and morpholine groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO5S2/c1-9-7-15(8-10(2)20-9)22(18,19)11-4-5-12(14)13(6-11)21(3,16)17/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSHSIVABYJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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